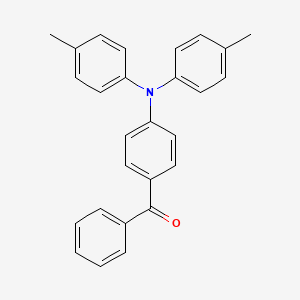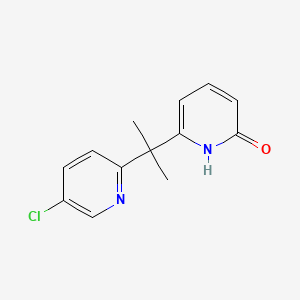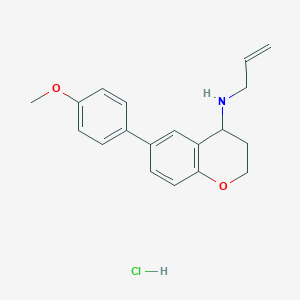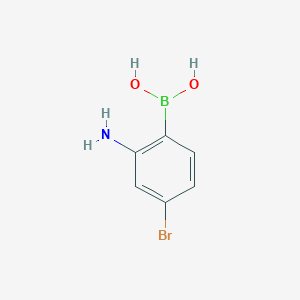
(4-(Di-p-tolylamino)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (4-(Di-p-tolylamino)phenyl)(phenyl)methanone involves several steps. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
(4-(Di-p-tolylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Wissenschaftliche Forschungsanwendungen
(4-(Di-p-tolylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-(Di-p-tolylamino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(Di-p-tolylamino)phenyl)(phenyl)methanone can be compared with similar compounds such as:
(4-(Di-p-tolylamino)phenyl)(phenyl)methanol: This compound has a similar structure but contains an alcohol group instead of a ketone.
(4-(Di-p-tolylamino)phenyl)(phenyl)methane: This compound lacks the carbonyl group present in this compound.
(4-(Di-p-tolylamino)phenyl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.
Eigenschaften
Molekularformel |
C27H23NO |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H23NO/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27(29)22-6-4-3-5-7-22/h3-19H,1-2H3 |
InChI-Schlüssel |
XHVJOZIXAXGSNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)


![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)


![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
